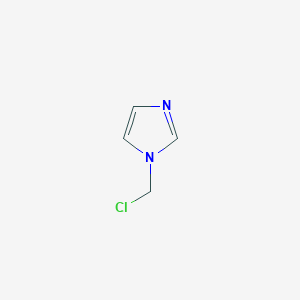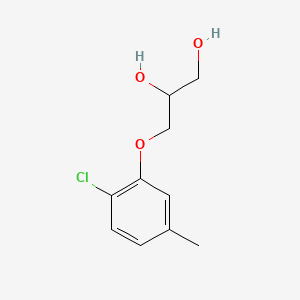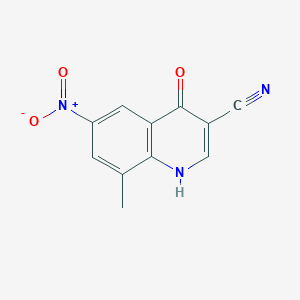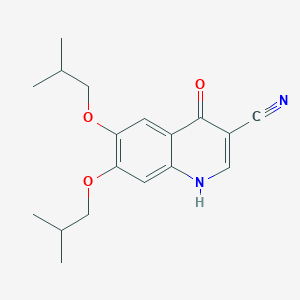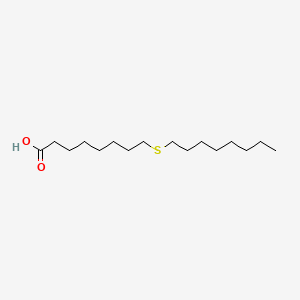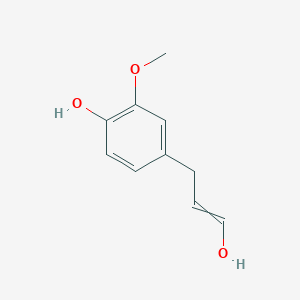
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as eugenol, is a naturally occurring compound found in various essential oils, particularly clove oil. It is a phenolic compound with a methoxy group and an allyl chain, contributing to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eugenol can be synthesized through several methods, including:
Isolation from Natural Sources: The most common method involves extracting eugenol from clove oil using steam distillation.
Chemical Synthesis: Eugenol can be synthesized from guaiacol and allyl bromide through an alkylation reaction.
Industrial Production Methods
Industrially, eugenol is primarily obtained from clove oil. The process involves:
Steam Distillation: Clove oil is subjected to steam distillation to separate eugenol.
Purification: The distillate is then purified using various techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Eugenol undergoes several types of chemical reactions, including:
Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of eugenol can yield dihydroeugenol.
Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Vanillin: Formed through the oxidation of eugenol.
Dihydroeugenol: Formed through the reduction of eugenol.
Bromoeugenol: Formed through bromination of eugenol.
Wissenschaftliche Forschungsanwendungen
Eugenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Used in the production of perfumes, flavorings, and cosmetics.
Wirkmechanismus
Eugenol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Eugenol can be compared with other phenolic compounds such as:
Guaiacol: Similar structure but lacks the allyl chain.
Vanillin: An oxidation product of eugenol with a formyl group instead of the allyl chain.
Isoeugenol: An isomer of eugenol with the double bond in a different position.
Conclusion
Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, or eugenol, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo various reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4-(3-hydroxyprop-2-enyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3 |
InChI-Schlüssel |
COZBGKLOQYBHKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


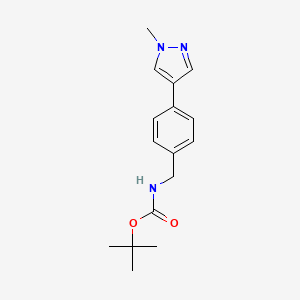
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)



